![molecular formula C16H16O4 B6405184 4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261991-26-7](/img/structure/B6405184.png)
4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95% (4-EMHBA) is an organic compound with a molecular weight of 278.3 g/mol. It is a white crystalline solid, soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water. 4-EMHBA has a variety of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. It is a useful reagent for the preparation of a variety of compounds, including derivatives of phenols and aromatic amines. Additionally, 4-EMHBA has been used as a chromogenic reagent in the analysis of certain biomolecules.
Mechanism of Action
4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95% acts as a chromogenic reagent by forming a colored complex with certain biomolecules. The mechanism of action involves the formation of a covalent bond between the 4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95% and the biomolecule. This covalent bond is then stabilized by hydrogen bonding and van der Waals interactions.
Biochemical and Physiological Effects
4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95% does not have any known biochemical or physiological effects. It is not known to be toxic to humans or other organisms, and it is generally regarded as safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments is its low cost and availability. It is also easy to store and use, and it is relatively non-toxic. However, 4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95% is not suitable for use in the analysis of certain biomolecules, such as proteins and carbohydrates, due to its low sensitivity.
Future Directions
There are a number of potential future applications for 4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95%. It could be used to develop new chromogenic reagents for the analysis of biomolecules. Additionally, it could be used in the synthesis of new pharmaceuticals and other compounds. Finally, 4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95% could be used to develop new methods for the analysis of drugs.
Synthesis Methods
4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 4-ethoxy-2-methylphenol with hydroxybenzoic acid in the presence of a base, such as sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for several hours. The reaction mixture is then cooled to room temperature and filtered to remove any insoluble material. The resulting 4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95% is then purified by recrystallization.
Scientific Research Applications
4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95% has a variety of applications in scientific research. It is commonly used as a chromogenic reagent in the analysis of certain biomolecules, such as proteins and carbohydrates. Additionally, 4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid, 95% has been used as a reagent in the preparation of a variety of compounds, including derivatives of phenols and aromatic amines. It is also used in the synthesis of various pharmaceuticals, including antifungal agents, and in the analysis of certain drugs.
properties
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-20-12-5-7-13(10(2)8-12)14-6-4-11(16(18)19)9-15(14)17/h4-9,17H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKICLXZRHELAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690733 |
Source
|
Record name | 4'-Ethoxy-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-26-7 |
Source
|
Record name | 4'-Ethoxy-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.